molecular formula C13H23NO4 B2903932 (S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid CAS No. 2165432-64-2

(S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid

Cat. No.: B2903932
CAS No.: 2165432-64-2
M. Wt: 257.33
InChI Key: PPHAJUZQLQVZDA-VIFPVBQESA-N
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Description

“(S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid” is a chiral amino acid derivative that can be used for peptide synthesis . The tert-butoxycarbonyl (Boc) group in this compound is a protecting group, which is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . This method extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of the tert-butoxycarbonyl group is represented by the formula C5H9O2 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .


Chemical Reactions Analysis

The tert-butoxycarbonyl group has a role as a protecting group . It is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group .


Physical and Chemical Properties Analysis

The tert-butoxycarbonyl group has a net charge of 0 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .

Mechanism of Action

The mechanism of action of the tert-butoxycarbonyl group involves its role as a protecting group . It is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .

Future Directions

The study of the tert-butoxycarbonyl group and its applications in the synthesis of amino acids and peptides is a promising area of research . The development of methods for high-temperature Boc deprotection in phosphonium ionic liquids extends the possibility for extraction of water-soluble polar organic molecules . This could lead to more efficient and sustainable chemical processes .

Properties

IUPAC Name

(4S)-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHAJUZQLQVZDA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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